![molecular formula C26H24N2O3S B427383 N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE](/img/structure/B427383.png)
N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a benzamide group, and a dimethoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with benzoyl chloride to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and benzamide group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(3,4-dimethoxyphenyl)ethyl)-3-phenylacrylamide
- N-(3,4-dimethoxyphenyl)ethylacetamide
- N-(3,4-dimethoxyphenyl)ethylbenzamide
Uniqueness
N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and benzamide group enhances its potential as a bioactive compound, distinguishing it from other similar molecules .
Propriétés
Formule moléculaire |
C26H24N2O3S |
|---|---|
Poids moléculaire |
444.5g/mol |
Nom IUPAC |
N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C26H24N2O3S/c1-30-23-14-13-19(17-24(23)31-2)15-16-28-22(20-9-5-3-6-10-20)18-32-26(28)27-25(29)21-11-7-4-8-12-21/h3-14,17-18H,15-16H2,1-2H3 |
Clé InChI |
IRNKHLXHWYWHMU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCN2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B427301.png)
![3-iodo-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B427302.png)
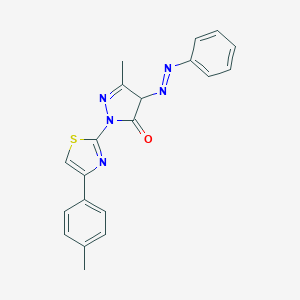
![(4Z)-4-[2-(2-methylphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B427305.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(4-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B427308.png)
![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B427310.png)
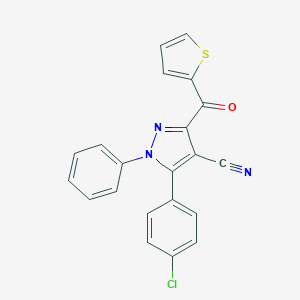
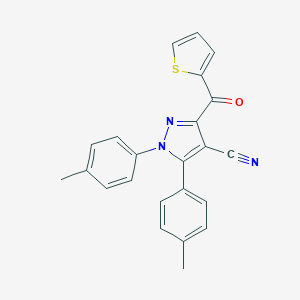
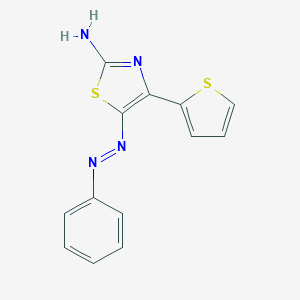
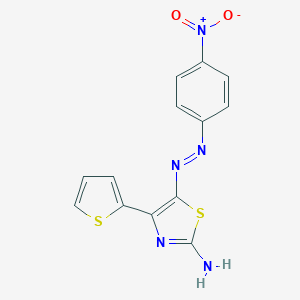
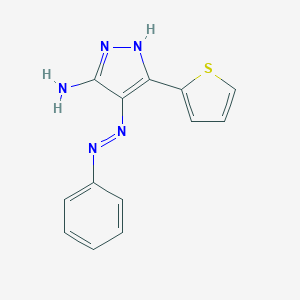
![4-[(4-chlorophenyl)diazenyl]-3-(2-furyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B427321.png)
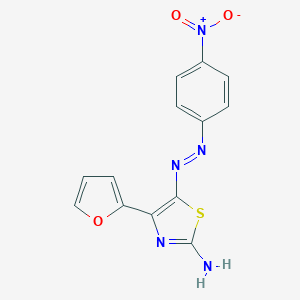
methanone](/img/structure/B427323.png)
